![molecular formula C15H22N6O2 B2869936 3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923486-19-5](/img/structure/B2869936.png)
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
The complex nature of 3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, along with its derivatives, allows for diverse research applications, primarily focusing on its synthesis, structural modifications, and potential biological activities. These compounds belong to a broad class of heterocyclic compounds with significant implications in medicinal chemistry and material science.
Heterocyclic Chemistry and Synthesis : Research on triazinopurine derivatives has led to the development of novel synthetic routes that expand the diversity of heterocyclic compounds. For example, studies on the cycloaddition reactions to synthesize dihydro[1,2,4]triazino[3,4-f]purine derivatives highlight innovative approaches to constructing complex heterocycles, which are pivotal in drug discovery and development (Simo, Rybár, & Alföldi, 2000).
Biological Activity Investigations : The structural complexity of triazinopurine compounds provides a fertile ground for exploring their biological activities. Some derivatives have been evaluated for their anticancer, anti-HIV, and antimicrobial properties. For instance, specific triazino and triazolopurine derivatives exhibited considerable activity against certain cancer cell lines and moderate anti-HIV activity, underscoring their potential as therapeutic agents (Ashour et al., 2012).
Material Science Applications : Beyond biomedical research, the unique structural features of triazinopurines enable their application in material science, particularly in the development of novel polymers and nanocomposites. For example, research into mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites demonstrates the utility of triazinopurine derivatives in creating sensitive fluorescent sensors for metal ions, highlighting their versatility in sensor technology (Nanbedeh & Faghihi, 2021).
Molecular Docking and Drug Design : The purine scaffold, a core component of triazinopurines, is instrumental in drug design, especially for targeting various enzymes and receptors. Computational and experimental studies on purine derivatives have elucidated their potential in inhibiting Mycobacterium tuberculosis, showcasing their applicability in addressing global health challenges like tuberculosis (Konduri et al., 2020).
特性
IUPAC Name |
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-8(2)6-7-20-13(22)11-12(19(5)15(20)23)16-14-18-17-9(3)10(4)21(11)14/h8,10H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEQKNWIOKUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)
![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)


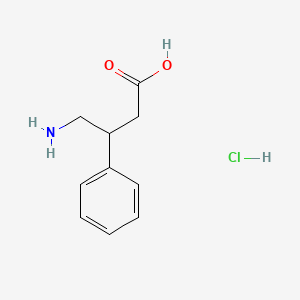
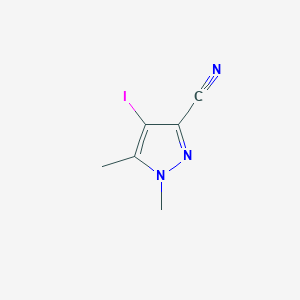
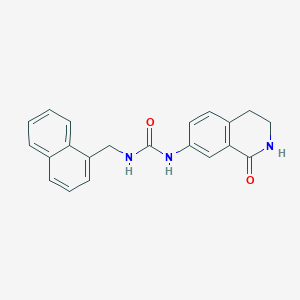
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)
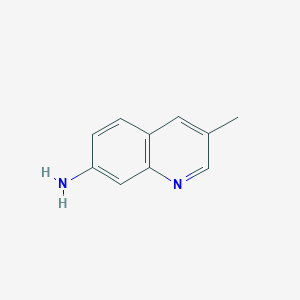
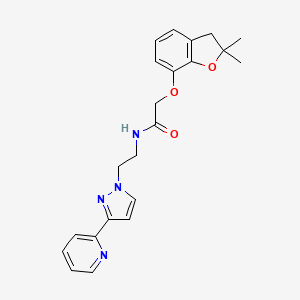
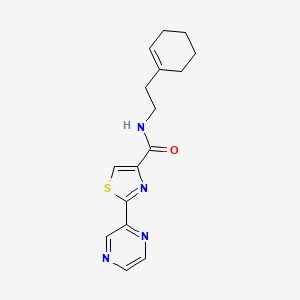
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)